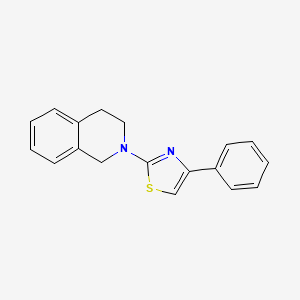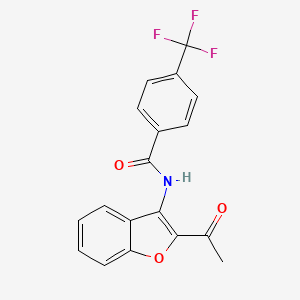![molecular formula C20H25N5O3 B5552297 4-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5552297.png)
4-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of heterocyclic compounds, including morpholine derivatives, often involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution. For example, a method for synthesizing a compound involving morpholine was established starting from commercially available precursors through condensation, chlorination, and nucleophilic substitution, with the total yield of the steps reported as 43% (Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of morpholine-containing compounds is often characterized using techniques like X-ray diffraction, which can reveal details about their crystal system, space group, and molecular conformations. For instance, specific morpholine derivatives have been found to crystallize in the monoclinic crystal system, with their molecular structure stabilized by inter and intra-molecular hydrogen bonds (Prasad et al., 2018).
Chemical Reactions and Properties
Morpholine derivatives participate in a variety of chemical reactions, including those leading to the formation of amides and enamines when treated with different amines. Such reactivity is indicative of the versatile nature of these compounds in chemical synthesis (Buggle et al., 1978).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline form are crucial for understanding the behavior of chemical compounds under different conditions. However, the specific physical properties of "4-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" are not detailed in the available literature, suggesting a gap in the research.
Chemical Properties Analysis
Chemical properties, including reactivity towards other compounds, stability under various conditions, and the potential for forming new bonds, are essential for determining a compound's utility in further chemical reactions and applications. For instance, the stability of related compounds in aqueous solutions has been studied, revealing that stability can vary significantly with pH, indicating specific acid-catalyzed and spontaneous water-catalyzed degradation processes (Muszalska & Bereda, 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Compounds related to the structure of interest have been synthesized as part of the development of new heterocyclic compounds with potential therapeutic applications. For instance, derivatives have been prepared with the intention of exploring their analgesic and anti-inflammatory activities by targeting COX-1/COX-2 enzymes, demonstrating significant inhibitory activity and potential as anti-inflammatory agents (Abu‐Hashem et al., 2020).
Antimicrobial Activities
Some derivatives have been synthesized and screened for their antimicrobial activities against various microorganisms. These studies aim to identify new compounds with effective antimicrobial properties to address the growing issue of antibiotic resistance. For example, novel 1,2,4-triazole derivatives have shown good or moderate activities against test microorganisms, highlighting the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Antiproliferative Activity
Research into the synthesis and evaluation of novel compounds for their antiproliferative activity against various cancer cell lines is another significant application. Some compounds have demonstrated promising activity against human leukemia, breast, and lung cancer cells, indicating their potential use in cancer therapy (Nowicka et al., 2015).
Development of Diagnostic and Therapeutic Agents
The synthesis of novel compounds for use as potential diagnostic or therapeutic agents in diseases such as Parkinson's disease has been explored. For example, the synthesis of [11C]HG-10-102-01 as a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease represents a direct application of related compounds in the development of diagnostic tools (Wang et al., 2017).
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-27-17-4-2-16(3-5-17)19(26)24-10-8-23(9-11-24)18-6-7-21-20(22-18)25-12-14-28-15-13-25/h2-7H,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTZJOAXGUDCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(4aS*,7aR*)-6,6-dioxido-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenol](/img/structure/B5552235.png)

![1-(3-chlorobenzyl)-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552247.png)
![4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5552251.png)
![2-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5552257.png)
![N-[2-(4-phenylpyrimidin-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552261.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5552269.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552284.png)
![5-(4-methylphenyl)-N-[1-(4-pyridinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5552289.png)
![ethyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate](/img/structure/B5552292.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5552313.png)
![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one](/img/structure/B5552314.png)
![2,5-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5552317.png)